2,2,5,6,6-Pentamethylhept-4-en-3-one
Overview
Scientific Research Applications
1. Biochemical Analysis and Drug Interaction Studies
Studies involving 2,2,5,6,6-pentamethylhept-4-en-3-one have explored its interactions with nucleic acids. For instance, the electrochemical DNA biosensor was used for testing compounds including pentamidine analogs for their efficacy as DNA-interacting compounds, although none surpassed the original drug pentamidine in dsDNA binding strength (Szpakowska et al., 2006).
2. Material Science and Polymer Analysis
In material science, the compound has been utilized in the analysis of olefin end groups in commercial polybutenes. This was achieved using model compounds like 2,3,4,6,6-pentamethylhept-2-ene, aiding in understanding the structure and formation of these materials (Argo et al., 2000).
3. Organic Chemistry and Synthesis
In the field of organic chemistry, this compound plays a role in understanding reaction mechanisms and synthesizing new compounds. For instance, research on enantioselective photocyclization reactions in organic compounds has been conducted, examining how certain structures influence reaction outcomes and yield (Bach et al., 2003). Additionally, studies on cyclization of unsaturated amidyl radicals have provided insights into the synthesis of lactams and nitrogen-containing heterocycles, crucial for pharmaceutical development (Yu et al., 2007).
4. Molecular Docking and Chemical Reactivity Studies
Molecular docking studies, such as those exploring the antibacterial activities of compounds like 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, have used 2,2,5,6,6-pentamethylhept-4-en-3-one. These studies aim to understand how certain molecular structures interact with bacterial proteins, contributing to the development of new antibacterial drugs (Deghady et al., 2021).
5. Photocatalysis and Photochemical Studies
In photocatalysis, studies on the photochemistry of related compounds like 1-acetoxy-2-(pent-4-enoyl)cyclopentenes have been conducted. These research efforts help in understanding the mechanisms and applications of photocatalysis in synthetic chemistry (Seto et al., 1984).
properties
IUPAC Name |
2,2,5,6,6-pentamethylhept-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-9(11(2,3)4)8-10(13)12(5,6)7/h8H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSKGLJSYUSELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310632 | |
Record name | 2,2,5,6,6-pentamethylhept-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,6,6-Pentamethylhept-4-en-3-one | |
CAS RN |
3205-31-0 | |
Record name | 2,2,5,6,6-pentamethylhept-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.